molecular formula C9H9NO2S B14637748 1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene CAS No. 54848-79-2

1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene

Cat. No.: B14637748
CAS No.: 54848-79-2
M. Wt: 195.24 g/mol
InChI Key: IIKHGZOATKRXRO-UHFFFAOYSA-N
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Description

1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene is an organic compound with the molecular formula C9H9NO2S It is characterized by the presence of a nitro group (-NO2) and a sulfanyl group (-S-) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene typically involves the nitration of 2-[(prop-2-en-1-yl)sulfanyl]benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: 1-Amino-2-[(prop-2-en-1-yl)sulfanyl]benzene.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted benzene derivatives with different functional groups replacing the nitro group.

Scientific Research Applications

1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene involves its interaction with molecular targets such as enzymes and proteins. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biochemical effects. The sulfanyl group can also participate in thiol-disulfide exchange reactions, further influencing the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    1-Nitro-2-(prop-1-en-1-yl)benzene: Similar structure but lacks the sulfanyl group.

    2-Nitroprop-1-en-1-yl)benzene: Similar nitro group but different alkyl chain.

Uniqueness

1-Nitro-2-[(prop-2-en-1-yl)sulfanyl]benzene is unique due to the presence of both nitro and sulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wider range of chemical transformations and interactions compared to similar compounds.

Properties

CAS No.

54848-79-2

Molecular Formula

C9H9NO2S

Molecular Weight

195.24 g/mol

IUPAC Name

1-nitro-2-prop-2-enylsulfanylbenzene

InChI

InChI=1S/C9H9NO2S/c1-2-7-13-9-6-4-3-5-8(9)10(11)12/h2-6H,1,7H2

InChI Key

IIKHGZOATKRXRO-UHFFFAOYSA-N

Canonical SMILES

C=CCSC1=CC=CC=C1[N+](=O)[O-]

Origin of Product

United States

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